1-(4-{[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one
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Overview
Description
1-(4-{[4-(2,4-DIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE is a complex organic compound with a unique structure that includes a pyrrolidinone ring, a sulfonyl group, and a piperazine moiety substituted with a 2,4-dimethoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[4-(2,4-DIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:
Preparation of 2,4-Dimethoxybenzylamine: This intermediate can be synthesized by the reaction of 2,4-dimethoxybenzaldehyde with ammonia or an amine source.
Formation of Piperazine Derivative: The 2,4-dimethoxybenzylamine is then reacted with piperazine to form the corresponding piperazine derivative.
Sulfonylation: The piperazine derivative is sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[4-(2,4-DIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
1-(4-{[4-(2,4-DIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and potential biological activity.
Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(4-{[4-(2,4-DIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzylamine: A precursor in the synthesis of the target compound.
Piperazine Derivatives: Compounds with similar piperazine moieties but different substituents.
Sulfonylated Compounds: Molecules with sulfonyl groups attached to various functional groups.
Uniqueness
1-(4-{[4-(2,4-DIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE is unique due to its combination of a pyrrolidinone ring, a sulfonyl group, and a piperazine moiety with a 2,4-dimethoxybenzyl substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C23H29N3O5S |
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Molecular Weight |
459.6 g/mol |
IUPAC Name |
1-[4-[4-[(2,4-dimethoxyphenyl)methyl]piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C23H29N3O5S/c1-30-20-8-5-18(22(16-20)31-2)17-24-12-14-25(15-13-24)32(28,29)21-9-6-19(7-10-21)26-11-3-4-23(26)27/h5-10,16H,3-4,11-15,17H2,1-2H3 |
InChI Key |
DHNUFPKFQSOJBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O)OC |
Origin of Product |
United States |
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